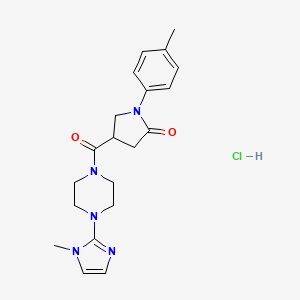
4-(4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one hydrochloride is a useful research compound. Its molecular formula is C20H26ClN5O2 and its molecular weight is 403.91. The purity is usually 95%.
BenchChem offers high-quality 4-(4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
ACAT Inhibitors for Treating Diseases
K. Shibuya et al. (2018) discovered a clinical candidate, K-604, as an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1. This compound exhibits significant selectivity for human ACAT-1 over ACAT-2, potentially useful for treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Mixed Ligand Complexes for Bioactive Molecule Labeling
S. Mundwiler et al. (2004) developed mixed ligand fac-tricarbonyl complexes, which allow for the labeling of bioactive molecules containing a monodentate or a bidentate donor site. This study offers a method for influencing the physico-chemical properties of the conjugate, showing potential in radiopharmaceutical applications (Mundwiler et al., 2004).
Piperazine Derivatives for Anticancer Activity
Sandeep Kumar et al. (2013) conducted research on piperazine-2,6-dione and its derivatives, evaluating them for anticancer activity. This study demonstrates the potential of piperazine derivatives in treating various cancers by yielding compounds that exhibited good anticancer activity across several cancer cell lines (Kumar et al., 2013).
Iron-Catalyzed Reductive Amination for Cyclic Amines
Duo Wei et al. (2019) developed an efficient method for the reductive amination of carbonyl derivatives with ω-amino fatty acids, catalyzed by an iron complex. This synthesis approach selectively produced a variety of cyclic amines, demonstrating a scalable method for obtaining pyrrolidines, piperidines, and azepanes (Wei et al., 2019).
Novel Rho Kinase Inhibitor Synthesis
Daiyan Wei et al. (2016) established a scalable and facile synthetic process for N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a novel Rho kinase inhibitor under investigation for treating central nervous system disorders. This study provides insight into synthesizing complex molecules with potential therapeutic applications (Wei et al., 2016).
properties
IUPAC Name |
4-[4-(1-methylimidazol-2-yl)piperazine-1-carbonyl]-1-(4-methylphenyl)pyrrolidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2.ClH/c1-15-3-5-17(6-4-15)25-14-16(13-18(25)26)19(27)23-9-11-24(12-10-23)20-21-7-8-22(20)2;/h3-8,16H,9-14H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJVZYAPPCADQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCN(CC3)C4=NC=CN4C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1H-imidazol-1-yl)phenyl]-N'-phenylurea](/img/structure/B2398001.png)
![3-nitro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2398003.png)
![N-methyl-N-{[1-(3-phenoxypropyl)benzimidazol-2-yl]methyl}acetamide](/img/structure/B2398004.png)
![(3aR,4S,6R,6aS)-6-(7-chloro-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B2398009.png)

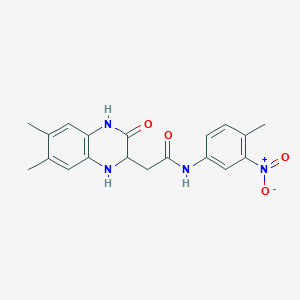

![5-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone](/img/structure/B2398013.png)
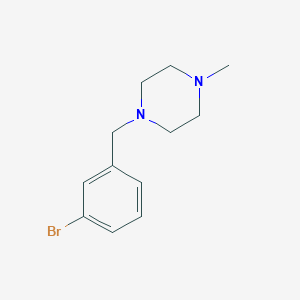
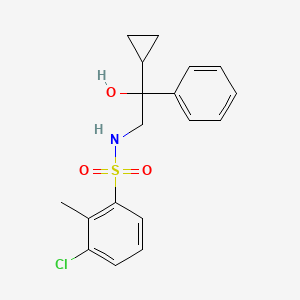
![1-{[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl}-1,4-diazepane](/img/structure/B2398020.png)
![1-{[1-(3,5-dimethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine](/img/structure/B2398021.png)
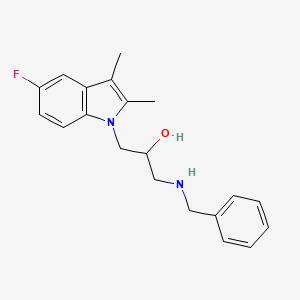
![Allyl 1,3,7-trimethyl-2,4-dioxo-5-(pyridin-3-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2398024.png)